4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
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Overview
Description
4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a bromophenyl group, and a methyl group, making it a unique and potentially valuable molecule for various applications.
Mechanism of Action
Target of Action
Both compounds are derivatives of 1,2,3-triazole, a class of heterocyclic organic compounds. Compounds in this class have been found to interact with various biological targets, including enzymes and receptors, due to their ability to mimic the structure of natural substances .
Biochemical Pathways
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
1,2,3-triazole derivatives are generally well-absorbed and can be designed to have favorable pharmacokinetic properties .
Result of Action
1,2,3-triazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The stability and activity of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with methyl isocyanide and sodium azide under suitable conditions to form the triazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Phenyl derivatives of the triazole compound.
Substitution: Hydroxyl or amino derivatives of the triazole compound.
Scientific Research Applications
4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-chlorophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
- 4-amino-3-(4-fluorophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
- 4-amino-3-(4-iodophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
Uniqueness
4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a pharmaceutical agent.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1-oxidotriazol-1-ium-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-6-9(11)13(12-14(6)15)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXFWILEFXFBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=[N+]1[O-])C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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